molecular formula C13H30OSi B1594890 Tributyl(methoxy)silane CAS No. 15811-64-0

Tributyl(methoxy)silane

Cat. No.: B1594890
CAS No.: 15811-64-0
M. Wt: 230.46 g/mol
InChI Key: NZINNJYWGLAHPB-UHFFFAOYSA-N
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Description

Tributyl(methoxy)silane is an organosilicon compound that belongs to the family of silanes. Silanes are silicon-based compounds that have various applications in different fields due to their unique chemical properties. This compound is particularly known for its use as a coupling agent, which helps in improving the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(methoxy)silane can be synthesized through several methods. One common method involves the reaction of tributylchlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

(C4H9)3SiCl+CH3OH(C4H9)3SiOCH3+HCl\text{(C}_4\text{H}_9\text{)}_3\text{SiCl} + \text{CH}_3\text{OH} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{SiOCH}_3 + \text{HCl} (C4​H9​)3​SiCl+CH3​OH→(C4​H9​)3​SiOCH3​+HCl

Industrial Production Methods

In industrial settings, the production of silane, tributylmethoxy- often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tributyl(methoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: Can undergo nucleophilic substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water or moisture.

    Condensation: Catalyzed by acids or bases.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Forms silanols and methanol.

    Condensation: Forms siloxane bonds, leading to polymeric structures.

    Substitution: Forms new organosilicon compounds with different functional groups.

Scientific Research Applications

Tributyl(methoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and diagnostics.

    Medicine: Utilized in drug delivery systems and as a component in medical adhesives.

    Industry: Used in the production of coatings, sealants, and adhesives to enhance their properties.

Mechanism of Action

The mechanism of action of silane, tributylmethoxy- involves the formation of strong covalent bonds between the silicon atom and the surface hydroxyl groups of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic phases. The molecular targets include hydroxyl groups on surfaces such as glass, metals, and ceramics.

Comparison with Similar Compounds

Tributyl(methoxy)silane can be compared with other silane coupling agents such as:

    3-Aminopropyltriethoxysilane: Contains an amino group that provides additional reactivity.

    Glycidoxypropyltrimethoxysilane: Contains an epoxy group that can react with various functional groups.

    Vinyltrimethoxysilane: Contains a vinyl group that can undergo polymerization reactions.

Each of these compounds has unique properties that make them suitable for specific applications. This compound is unique due to its methoxy group, which provides high reactivity and compatibility with various substrates.

Properties

IUPAC Name

tributyl(methoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30OSi/c1-5-8-11-15(14-4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZINNJYWGLAHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341848
Record name methoxytributyl silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15811-64-0
Record name methoxytributyl silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml four-neck flask provided with reflux condenser, precision glass stirrer and thermometer, 1.2 g of 5% palladium on activated carbon, water-free (commercially available from Sigma-Aldrich Corp., USA) were suspended in 23.7 g of methanol. 124 g of tri-n-butylsilane (prepared from trichlorosilane and n-butylmagnesium chloride by a method customary in organic chemistry) were subsequently introduced at room temperature over a period of one hour while stirring. After addition of the first drops of the SiH-functional siloxane, spontaneous hydrogen evolution commenced. The temperature of the reaction mixture rose to a maximum of 35° C. After the addition was complete, the mixture was allowed to react further until gas evolution could no longer be observed at the attached bubble counter, the black precipitate was filtered on a pressure filter and the colorless clear filtrate was distilled via a 20 cm Vigreux column. After the first fraction, which according to gas-chromatographic analysis consisted mainly of methanol, 134 g of tributylmethoxysilane having a GC purity of 99.5% by area distilled over at a boiling temperature of 112° C. at 10 hPa.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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